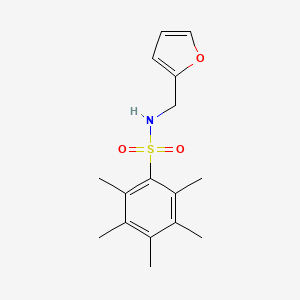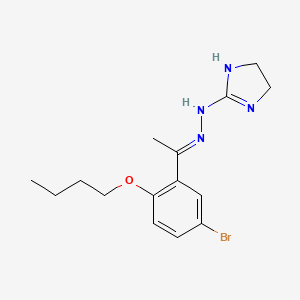
N-(3-phenoxybenzyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenoxybenzyl)-N'-phenylthiourea, also known as PBPT, is a chemical compound that has been used in scientific research for its potential pharmacological properties. PBPT is a thiourea derivative that has shown promise as an inhibitor of various enzymes and receptors, making it a potential candidate for drug development.
作用機序
N-(3-phenoxybenzyl)-N'-phenylthiourea is believed to work by binding to the active site of enzymes and receptors, inhibiting their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme or receptor being targeted.
Biochemical and Physiological Effects:
N-(3-phenoxybenzyl)-N'-phenylthiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.
N-(3-phenoxybenzyl)-N'-phenylthiourea has also been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates. This inhibition can lead to decreased blood glucose levels, making N-(3-phenoxybenzyl)-N'-phenylthiourea a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One advantage of N-(3-phenoxybenzyl)-N'-phenylthiourea is its potential as a multi-target inhibitor, meaning it can inhibit multiple enzymes and receptors simultaneously. This makes it a potentially valuable tool for drug development.
One limitation of N-(3-phenoxybenzyl)-N'-phenylthiourea is its lack of specificity, meaning it can also inhibit non-targeted enzymes and receptors. This can lead to unintended side effects and complications in drug development.
将来の方向性
There are several potential future directions for the study of N-(3-phenoxybenzyl)-N'-phenylthiourea. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Another potential future direction is the study of N-(3-phenoxybenzyl)-N'-phenylthiourea as a treatment for diabetes, as it has been shown to inhibit α-glucosidase, which is involved in the breakdown of carbohydrates.
Overall, N-(3-phenoxybenzyl)-N'-phenylthiourea has shown promise as a potential candidate for drug development, but further research is needed to fully understand its mechanism of action and potential applications.
合成法
N-(3-phenoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step process that involves the reaction of 3-phenoxybenzyl chloride with potassium thiocyanate to form the corresponding thiocyanate. The thiocyanate is then reacted with aniline to form the N-(3-phenoxybenzyl)-N'-phenylthiourea compound.
科学的研究の応用
N-(3-phenoxybenzyl)-N'-phenylthiourea has been studied for its potential use as an inhibitor of various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. These enzymes and receptors are involved in a variety of physiological processes and have been targeted for drug development in the treatment of diseases such as Alzheimer's, diabetes, and cancer.
特性
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c24-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)23-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBBSXCCLYXILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenoxybenzyl)-3-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)

![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)